delta1-Tetrahydrocannabiorcol

Description

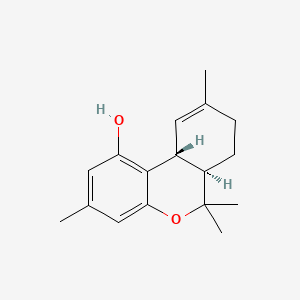

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6aR,10aR)-3,6,6,9-tetramethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O2/c1-10-5-6-13-12(7-10)16-14(18)8-11(2)9-15(16)19-17(13,3)4/h7-9,12-13,18H,5-6H2,1-4H3/t12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDIPARNVYRVNW-CHWSQXEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)C(OC3=CC(=CC(=C23)O)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@@H](CC1)C(OC3=CC(=CC(=C23)O)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336645 | |

| Record name | Tetrahydrocannabiorcol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22972-65-2 | |

| Record name | delta1-Tetrahydrocannabiorcol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrocannabiorcol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.1-TETRAHYDROCANNABIORCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D633LAJ19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Elucidating Biosynthetic Pathways of Δ1 Tetrahydrocannabiorcol

Distribution and Isolation from Cannabis Varieties

Δ1-Tetrahydrocannabiorcol is considered a minor cannabinoid, typically found in low concentrations in most Cannabis strains. www.gov.uk Its initial identification dates back to 1973, when it was isolated from a light petroleum ether extract of Brazilian marijuana. encyclopedia.pubmdpi.com Later research also detected its acidic precursor, (-)-Δ9-trans-tetrahydrocannabiorcolic acid (Δ9-THCOAA), through gas chromatography-mass spectrometry (GC-MS) analysis of various cannabis samples. encyclopedia.pubmdpi.com

The isolation of Δ1-THCO and other cannabinoids from plant material involves various chromatographic techniques. These methods are essential for separating the complex mixture of compounds present in Cannabis extracts. Centrifugal partition chromatography (CPC), for instance, has been effectively used for the preparative isolation of several major cannabinoids, demonstrating its potential for isolating minor cannabinoids like Δ1-THCO as well. researchgate.net Other techniques, such as column chromatography over silica (B1680970) gel or Sephadex LH-20, and high-performance liquid chromatography (HPLC), are also standard procedures for purifying cannabinoids from crude extracts. researchgate.netcolostate.edu

Postulated Biosynthetic Routes for Cannabiorcol-Type Compounds

The biosynthesis of cannabinoids in Cannabis sativa is a complex process that begins with the precursor molecule cannabigerolic acid (CBGA). nih.govfrontiersin.org From CBGA, a series of enzymatic reactions lead to the formation of the major cannabinoid acids: tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and cannabichromenic acid (CBCA). nih.govfrontiersin.org The neutral cannabinoids, including THC, CBD, and CBC, are then formed through non-enzymatic decarboxylation, a process that occurs with age or when the plant material is heated. nih.govhanleycenter.org

The biosynthesis of cannabiorcol-type compounds like Δ1-THCO is believed to follow a similar, albeit less common, pathway. The key difference lies in the initial precursor molecule. Instead of olivetolic acid, which has a pentyl side chain, the precursor for cannabiorcol-type cannabinoids is thought to be divarinolic acid, which possesses a propyl side chain. The condensation of divarinolic acid with geranyl pyrophosphate would lead to the formation of cannabigerorcolic acid (CBGOA), the C3 analogue of CBGA.

From CBGOA, it is postulated that an oxidocyclase enzyme, similar to THCA synthase, catalyzes its conversion into Δ1-tetrahydrocannabiorcolic acid (Δ1-THCOA). Subsequent decarboxylation of Δ1-THCOA would then yield Δ1-THCO. While this pathway is the most chemically plausible, direct experimental evidence fully elucidating the specific enzymes and intermediates involved in the biosynthesis of Δ1-THCO in Cannabis is still an area of active research.

Enzymatic Catalysis and Genetic Basis for Production

The enzymatic machinery responsible for the production of major cannabinoids provides a framework for understanding the potential synthesis of Δ1-THCO. The key enzyme in the formation of THC is Δ1-tetrahydrocannabinolic acid (THCA) synthase. nih.govnih.gov This enzyme facilitates the oxidative cyclization of CBGA to form THCA. nih.govnih.gov It is highly probable that a similar, or perhaps the same, synthase enzyme is responsible for the conversion of CBGOA to Δ1-THCOA.

Research has shown that THCA synthase is a flavoprotein containing a covalently bound FAD cofactor. nih.gov The gene encoding THCA synthase has been cloned and expressed in other organisms, such as tobacco hairy roots and insect cell cultures, which then gain the ability to produce THCA when supplied with CBGA. nih.gov This demonstrates that the genetic information for this crucial biosynthetic step can be transferred and utilized in heterologous systems.

Furthermore, studies on the genetic modification of Cannabis plants and other organisms have opened up possibilities for controlling and altering cannabinoid profiles. google.com By manipulating the expression of genes that code for cannabinoid synthesis enzymes, it may be possible to increase the production of minor cannabinoids like Δ1-THCO. google.com For instance, engineered Saccharomyces cerevisiae (yeast) has been successfully used to produce rare cannabinoids, including Δ9-tetrahydrocannabiorcolic acid, by introducing the necessary biosynthetic genes. oup.comoup.com This work highlights the potential of synthetic biology to produce specific cannabinoids for research and other applications.

The table below provides a summary of the key enzymes and precursors involved in the postulated biosynthesis of Δ1-Tetrahydrocannabiorcol.

| Precursor/Enzyme | Role in Biosynthesis |

| Divarinolic Acid | Postulated initial precursor with a propyl side chain. |

| Geranyl Pyrophosphate | Isoprenoid precursor that condenses with the polyketide precursor. |

| Cannabigerorcolic Acid (CBGOA) | The proposed C3 analogue of CBGA, formed from divarinolic acid and geranyl pyrophosphate. |

| THCA Synthase (or similar oxidocyclase) | The enzyme believed to catalyze the oxidative cyclization of CBGOA to Δ1-THCOA. |

Synthetic Methodologies and Chemical Derivatization Strategies for Δ1 Tetrahydrocannabiorcol

Classical Total Synthesis Approaches for Cannabinoids and their Homologues

The foundational methods for constructing the tricyclic core of cannabinoids, including Δ¹-THCO, were pioneered by chemists like Roger Adams and Raphael Mechoulam. A prevalent and robust strategy involves the acid-catalyzed condensation of a substituted resorcinol (B1680541) with a chiral monoterpene derivative. chemrxiv.orgspringernature.com This convergent approach efficiently assembles the complex cannabinoid scaffold.

For the synthesis of Δ¹-THCO, the specific starting materials are 5-methylresorcinol and a suitable terpene such as p-mentha-2,8-dien-1-ol (B1605798) or verbenol (B1206271). rsc.orgresearchgate.neteuropa.eu The general process, based on the well-documented synthesis of Δ⁹-THC, proceeds as follows:

Condensation: 5-methylresorcinol is reacted with (+)-p-mentha-2,8-dien-1-ol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or boron trifluoride etherate (BF₃·OEt₂). This step typically forms the cannabidiol (B1668261) homolog, in this case, Cannabidiorcol (CBD-C1). rsc.orgnih.gov

Cyclization: The intermediate CBD-C1 is then subjected to further acid-catalyzed cyclization, which closes the pyran ring to yield the thermodynamically stable Δ⁸-THCO isomer along with the desired Δ⁹-THCO (also referred to as Δ¹-THCO in older literature). wikipedia.orgnih.gov The ratio of these isomers can be influenced by the specific reaction conditions, including the choice of acid and solvent.

An early total synthesis of Δ¹-THC metabolites published in 1976 laid the groundwork for accessing such homologs, demonstrating the viability of these classical routes. nih.govnih.gov These methods, while effective, often result in mixtures of isomers that require subsequent purification.

Stereoselective Synthesis Techniques for Specific Isomers

Controlling the stereochemistry of the cannabinoid core is critical, as different stereoisomers can exhibit vastly different biological activities. Stereoselective synthesis aims to produce a single desired isomer, avoiding the need for difficult separation of enantiomers or diastereomers later on.

Key strategies for achieving stereoselectivity in the synthesis of Δ¹-THCO and its congeners include:

Use of Chiral Precursors: The most common approach is to start with an enantiomerically pure monoterpene. For instance, using optically pure (+)-p-mentha-2,8-dien-1-ol or specific enantiomers of citronellal (B1669106) or verbenol directs the formation of the desired stereochemistry at the chiral centers of the cannabinoid ring system. chemrxiv.orgrsc.orgmdpi.com

Catalyst-Controlled Reactions: Modern synthetic methods employ chiral catalysts to guide the reaction pathway. Lewis acids, such as diethylaluminium chloride (Et₂AlCl), can mediate the condensation and subsequent intramolecular hetero-Diels-Alder reaction to afford specific isomers with high stereocontrol. mdpi.com Similarly, enantiopure copper(II)-bisoxazoline catalysts have been used in Diels-Alder approaches to create the THC scaffold with a specific trans-configuration. rsc.org

These techniques are indispensable for producing specific enantiomers like the naturally occurring (-)-trans isomer of Δ¹-THCO, allowing for precise pharmacological evaluation.

Semisynthetic Transformations from Precursor Cannabinoids

Semisynthesis offers an alternative route to Δ¹-THCO by chemically modifying closely related, and often more abundant, natural cannabinoids. These transformations leverage the existing cannabinoid backbone as a starting point.

Two primary semisynthetic pathways are plausible for producing Δ¹-THCO:

Cyclization of Cannabidiorcol (CBD-C1): Analogous to the well-known acid-catalyzed conversion of CBD to THC, the methyl homolog CBD-C1 can be cyclized to form Δ¹-THCO. nih.govnih.gov This intramolecular reaction is driven by the addition of one of the phenolic hydroxyl groups to the double bond of the isopropenyl side chain, yielding a mixture of Δ¹-THCO and its more stable isomer, Δ⁸-THCO. nih.govnih.gov

Biosynthetic Pathway Mimicry: In the Cannabis plant, major cannabinoids are formed from cannabigerolic acid (CBGA) via enzymatic cyclization. nih.govgoogle.com The corresponding methyl homolog, cannabigerorcolic acid (CBGA-C1), is the natural precursor to Δ¹-tetrahydrocannabiorcolic acid (Δ¹-THCOA). researchgate.net In a laboratory setting, one could mimic this by using a synthase enzyme (e.g., THCAS) or a chemical agent to cyclize a synthetic or isolated CBGA-C1 precursor. europa.eugoogle.com Subsequent decarboxylation (heating) of the resulting Δ¹-THCOA would yield the final Δ¹-THCO compound. wikipedia.org

Design and Synthesis of Δ¹-Tetrahydrocannabiorcol Analogs

The design and synthesis of analogs are crucial for exploring structure-activity relationships (SAR), aiming to modulate potency, receptor selectivity, and other pharmacological properties. For cannabinoids, the C3 alkyl side chain is a primary target for modification.

Homolog Synthesis: Δ¹-THCO is itself an analog of Δ⁹-THC, where the C3-pentyl chain is replaced by a methyl group. SAR studies have shown that the length of this alkyl chain significantly influences cannabinoid receptor affinity. nih.gov Generally, shorter chains (like the methyl in THCO or propyl in THCV) tend to reduce potency compared to the pentyl chain of THC, while longer chains (like the heptyl in THCP) can increase it. nih.govoup.com The synthesis of a series of homologs is achieved by using the corresponding 5-alkylresorcinol in the classical condensation reaction (e.g., 5-propylresorcinol for THCV, 5-heptylresorcinol (B1329325) for THCP). mdpi.com

Other Structural Modifications: Beyond the side chain, analogs can be created by modifying other parts of the Δ¹-THCO molecule. This includes functionalization at the C9 position or modifications at the C11-methyl group, strategies that have been used to create potent agonists from related cannabinoid scaffolds. chemrxiv.orgmdpi.com

These synthetic modifications allow for the systematic exploration of the chemical space around the Δ¹-THCO core to identify compounds with tailored properties.

Chromatographic Purification and Isolation Techniques for Synthetic Products

Whether produced by total synthesis or semisynthesis, the crude reaction product is typically a mixture containing isomers, unreacted starting materials, and by-products. Achieving high purity (>98-99%) is essential for accurate chemical and pharmacological characterization. Chromatography is the definitive technique for this purpose. sigmaaldrich.com

The separation of Δ¹-THCO from its closely related isomers and homologs is challenging due to their similar chemical structures. oup.comhplc.eu Several high-performance chromatographic methods are employed:

High-Performance Liquid Chromatography (HPLC): This is the most common technique. Reversed-phase (RP) columns, particularly C18, are widely used. mdpi.com For separating challenging isomers, columns with different selectivities, such as pentafluorophenyl (PFP) or RP-Amide, can provide superior resolution. oup.comsigmaaldrich.com Gradient elution with a mobile phase of acetonitrile (B52724) or methanol (B129727) and acidified water is typically used to achieve efficient separation. oup.commdpi.com

Flash Chromatography: Often used as an initial purification step for larger-scale synthetic batches to remove major impurities before final polishing with HPLC. mdpi.com

Supercritical Fluid Chromatography (SFC): An alternative to HPLC that uses supercritical CO₂ as the main mobile phase. SFC is recognized for being a "greener" technique and is highly effective for separating both natural and synthetic cannabinoids, including chiral separations when a chiral stationary phase is used.

The table below summarizes the common chromatographic techniques used for cannabinoid purification.

| Technique | Common Stationary Phase | Typical Mobile Phase | Key Advantages |

|---|---|---|---|

| Reversed-Phase HPLC | C18, C8, Phenyl-Hexyl, PFP | Acetonitrile/Water (acidified), Methanol/Water (acidified) | High resolution, widely applicable, robust methods. mdpi.com |

| Normal-Phase HPLC | Silica (B1680970), Amino (NH₂), Diol | Heptane/Isopropanol | Offers different selectivity for separating isomers. mdpi.com |

| Chiral Chromatography (HPLC/SFC) | Polysaccharide-based (e.g., CHIRALPAK) | Varies (e.g., ACN/acidic buffers) | Essential for separating enantiomers. mdpi.com |

| Flash Chromatography | Silica, C18 | Hexane/Ethyl Acetate (Normal), ACN/Water (Reversed) | Good for large-scale pre-purification. mdpi.com |

| Supercritical Fluid Chromatography (SFC) | Various (including chiral) | Supercritical CO₂ with co-solvents (e.g., Methanol) | Fast, reduced solvent waste, effective for isomer separation. |

Preclinical Pharmacological Investigations of Δ1 Tetrahydrocannabiorcol

Cannabinoid Receptor System Interactions

The interaction of Δ¹-THC-C1 with the primary receptors of the endocannabinoid system, the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), has been a subject of scientific inquiry. These G-protein-coupled receptors are the principal targets for psychoactive cannabinoids like Δ⁹-THC.

Binding Kinetics and Affinity at CB1 and CB2 Receptors

Research indicates that Δ¹-Tetrahydrocannabiorcol has a negligible affinity for both CB1 and CB2 receptors. The shorter methyl side chain on the C3 position is believed to be the primary reason for this lack of significant binding. Structure-activity relationship studies on classical cannabinoids have consistently shown that the length of the C3-alkyl side chain is a critical determinant for binding affinity at both CB1 and CB2 receptors, with longer chains generally leading to increased affinity. Consequently, the single methyl group of Δ¹-THC-C1 is insufficient to facilitate potent interaction at the orthosteric binding site of these receptors.

Due to this low affinity, detailed binding kinetics data, such as association (k_on) and dissociation (k_off) rates, for Δ¹-THC-C1 at CB1 and CB2 receptors are not available in the published literature.

Receptor Functional Modulation: Agonism, Antagonism, and Inverse Agonism

Consistent with its negligible binding affinity, Δ¹-Tetrahydrocannabiorcol does not produce the typical psychoactive effects associated with CB1 receptor activation. Its functional activity at CB1 and CB2 receptors is considered insignificant. It does not act as an agonist, antagonist, or inverse agonist at these receptors in a manner comparable to other cannabinoids that possess longer alkyl side chains.

Allosteric Modulation of Cannabinoid Receptors

Allosteric modulators bind to a receptor at a site distinct from the primary (orthosteric) site, altering the receptor's response to an agonist. While compounds like cannabidiol (B1668261) (CBD) have been investigated as negative allosteric modulators of the CB1 receptor, there is currently no published preclinical evidence to suggest that Δ¹-Tetrahydrocannabiorcol functions as an allosteric modulator at either the CB1 or CB2 receptor.

Non-Cannabinoid Receptor and Enzyme Modulations

The pharmacological activity of Δ¹-Tetrahydrocannabiorcol appears to be concentrated on targets outside of the classical cannabinoid receptors.

Interaction with G-Protein Coupled Receptors (GPCRs) beyond CB1/CB2

Several other GPCRs, such as GPR18 and GPR55, have been proposed as potential cannabinoid receptors due to their interaction with various cannabinoid ligands. However, specific preclinical studies investigating the binding affinity and functional modulation of Δ¹-Tetrahydrocannabiorcol at these alternative GPCRs are not currently available in the scientific literature. Therefore, its interaction profile with GPCRs other than CB1 and CB2 remains uncharacterized.

Modulation of Ionotropic Receptors (e.g., TRP channels, GABA receptors, 5-HT3Rs)

The most significant pharmacological activity identified for Δ¹-Tetrahydrocannabiorcol is its interaction with Transient Receptor Potential (TRP) channels.

TRP Channels: Preclinical studies have demonstrated that Δ¹-Tetrahydrocannabiorcol is a potent activator of the TRPA1 channel, a member of the

Influence on Endocannabinoid Metabolizing Enzymes and Transporters

The endocannabinoid system's tone is significantly modulated by the synthesis and degradation of its key signaling molecules, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The enzymes responsible for their breakdown are primarily fatty acid amide hydrolase (FAAH) for AEA and monoacylglycerol lipase (B570770) (MAGL) for 2-AG. Research into the specific interactions of Δ1-Tetrahydrocannabiorcol (Δ1-THCO) with these metabolizing enzymes and the transporters that shuttle endocannabinoids across cellular membranes is an emerging field.

While comprehensive studies dedicated solely to Δ1-THCO's influence are limited, broader research on phytocannabinoids provides some context. For instance, other non-psychotropic cannabinoids like cannabigerol (B157186) (CBG) have been shown to inhibit FAAH, which leads to increased levels of anandamide. mdpi.com Similarly, cannabichromene (B1668259) (CBC) can increase the expression of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in AEA synthesis. mdpi.com The potential for Δ1-THCO to exert similar or different effects on these enzymatic pathways remains an area for active investigation to fully understand its pharmacological footprint. A systematic analysis of various rare cannabinoids demonstrated their capability to alter the gene and protein expression of both endocannabinoid-binding receptors and metabolic enzymes in human keratinocytes. mdpi.com

Cellular and Molecular Mechanisms of Action (e.g., signal transduction pathways)

The cellular and molecular effects of Δ1-Tetrahydrocannabiorcol are primarily initiated through its interaction with cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs). mdpi.com Activation of these receptors by an agonist like Δ1-THCO triggers a cascade of intracellular signaling events.

A primary consequence of cannabinoid receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger molecule, cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org This reduction in cAMP affects the activity of protein kinase A (PKA), which in turn modulates the phosphorylation of numerous downstream proteins and transcription factors involved in various cellular processes.

Furthermore, cannabinoid receptor agonists can influence ion channels. This includes the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which generally results in decreased neuronal excitability and neurotransmitter release. mdpi.com Another critical signaling pathway engaged by cannabinoids is the mitogen-activated protein kinase (MAPK) cascade. frontiersin.org Activation of cannabinoid receptors can lead to the phosphorylation of extracellular signal-regulated kinases (ERKs), which are pivotal in regulating cellular processes such as gene expression, cell proliferation, and survival. mdpi.comfrontiersin.org The specific downstream consequences of Δ1-THCO's engagement of these pathways are a subject of ongoing research.

Comparative Pharmacodynamics with Other Cannabinoids in Preclinical Models

The pharmacodynamic properties of Δ1-Tetrahydrocannabiorcol show significant differences when compared to the more prevalent and extensively studied cannabinoids, Δ9-Tetrahydrocannabinol (Δ9-THC) and Δ8-Tetrahydrocannabinol (Δ8-THC). These distinctions are largely rooted in their molecular structures, which influence their affinity and efficacy at cannabinoid receptors.

Δ9-THC is the principal psychoactive constituent of cannabis. wikipedia.org In contrast, Δ1-THCO is a lesser-known analogue. While both are isomers of THC, the position of a double bond in their chemical structure differs, which is thought to contribute to variations in their psychoactive potency. cannaspecialists.orgforbes.com Preclinical studies suggest that Δ8-THC has a lower affinity for the CB1 receptor than Δ9-THC, resulting in a milder psychoactive effect. cannaspecialists.orgnih.gov Given that Δ1-THCO is also a minor cannabinoid, its potency is anticipated to be different from that of Δ9-THC, though detailed comparative studies are still needed.

Users of Δ8-THC have reported experiences of relaxation, euphoria, and pain relief, with fewer instances of anxiety and paranoia compared to Δ9-THC. nih.govdilworthcenter.org The effects of Δ8-THC were also reported to be less intense and of a shorter duration than those of Δ9-THC. nih.gov

Interactive Data Table: Comparison of THC Isomers

| Feature | Δ9-Tetrahydrocannabinol (Δ9-THC) | Δ8-Tetrahydrocannabinol (Δ8-THC) | Δ1-Tetrahydrocannabiorcol (Δ1-THCO) |

| Natural Abundance | High | Low | Very Low |

| Psychoactive Potency | High | Moderate (less potent than Δ9-THC) cannaspecialists.org | Expected to be low (less studied) |

| CB1 Receptor Affinity | High | Lower than Δ9-THC nih.gov | Under Investigation |

| Commonly Reported Effects | Psychoactive "high", euphoria, relaxation, potential for anxiety and paranoia nih.govdilworthcenter.org | Milder psychoactive effects, relaxation, euphoria, pain relief nih.govdilworthcenter.org | Limited data available |

When compared with non-psychoactive cannabinoids like Cannabidiol (CBD), Δ1-Tetrahydrocannabiorcol exhibits a fundamentally different pharmacological profile. CBD has a low affinity for CB1 and CB2 receptors and does not produce the psychotropic effects associated with Δ9-THC. mdpi.commdpi.com

The therapeutic effects of CBD are attributed to its interaction with multiple other targets, including serotonin (B10506) 1A (5-HT1A) receptors and transient receptor potential (TRP) channels. nih.govnih.gov CBD can also indirectly influence the endocannabinoid system, for instance, by inhibiting the FAAH enzyme, which breaks down anandamide. mdpi.com

In preclinical studies, Δ1-THC, a related compound, was shown to reduce social contact and aggressive behavior in rats, whereas CBD had no effect on these behaviors. nih.gov This highlights the distinct mechanisms of action between THC analogues and CBD. While Δ1-THCO is expected to have some level of psychoactivity due to its structural similarity to Δ9-THC, CBD is recognized for its anxiolytic, antipsychotic, and antidepressant properties without inducing a "high". mdpi.com

Interactive Data Table: Δ1-THCO vs. CBD

| Feature | Δ1-Tetrahydrocannabiorcol (Δ1-THCO) | Cannabidiol (CBD) |

| Psychoactivity | Expected to be psychoactive (less potent than Δ9-THC) | Non-psychoactive mdpi.com |

| Primary Mechanism | Direct agonist at cannabinoid receptors (presumed) | Interacts with multiple receptor systems (e.g., 5-HT1A, TRPV1), indirect endocannabinoid modulator nih.govnih.gov |

| CB1/CB2 Receptor Affinity | Expected to have some affinity | Very low affinity mdpi.com |

| Reported Preclinical Effects | (Data on Δ1-THC suggests effects on social behavior) nih.gov | Anxiolytic, antipsychotic, anti-inflammatory, anticonvulsant mdpi.com |

Advanced Analytical Chemistry for Δ1 Tetrahydrocannabiorcol Research

Qualitative and Quantitative Detection Methods in Complex Matrices

Detecting and quantifying Δ1-THCO, especially in complex biological or botanical matrices, requires powerful separation and detection technologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstones of cannabinoid analysis. buffalostate.edunih.gov

HPLC is a primary technique for cannabinoid analysis, offering robust separation of non-volatile compounds without the need for derivatization, which is particularly advantageous for analyzing acidic cannabinoids. buffalostate.edusigmaaldrich.com When coupled with detectors like a Photodiode Array (PDA) detector or, more powerfully, a tandem mass spectrometer (MS/MS), HPLC provides both qualitative and quantitative data.

An HPLC-MS/MS method offers exceptional sensitivity and selectivity, making it ideal for detecting trace amounts of minor cannabinoids like Δ1-THCO. nih.govuzh.chnih.gov The system separates compounds based on their affinity for the stationary phase, and the mass spectrometer then fragments the molecules, creating a unique fingerprint for unambiguous identification. nih.gov While comprehensive methods exist for analyzing numerous cannabinoids simultaneously, specific validated methods dedicated to Δ1-THCO are not yet widely established in the literature. nih.govmdpi.com However, the principles of these multi-analyte methods are directly applicable.

Table 1: Illustrative HPLC-MS/MS Parameters for Cannabinoid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.7 µm) | Provides chromatographic separation of cannabinoids. uzh.ch |

| Mobile Phase | Gradient of water and acetonitrile (B52724)/methanol (B129727) with additives like formic acid | Elutes compounds from the column based on polarity. oup.com |

| Ionization | Electrospray Ionization (ESI), positive or negative mode | Creates charged ions from the eluted molecules for MS detection. oup.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov |

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds. frontiersin.org For cannabinoids, which are semi-volatile, GC-MS provides excellent separation and definitive identification based on both retention time and mass spectra. frontiersin.orgnih.gov A key consideration for GC analysis of cannabinoids is the need for derivatization. This process converts acidic cannabinoids into their neutral, more volatile forms and prevents thermal degradation in the hot injector port. ljmu.ac.uk

GC-MS analysis has been successfully used to identify a range of natural and synthetic THC isomers in various products. frontiersin.orgvcu.edu The electron ionization (EI) mode in GC-MS produces reproducible fragmentation patterns that can be compared against spectral libraries for identification. vcu.edu In the context of Δ1-THCO, GC-MS would be a powerful tool for confirming its presence in samples, distinguishing it from isomers, and quantifying it, provided a reference standard is available. nih.gov

Table 2: Typical GC-MS Parameters for Cannabinoid Profiling

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm) | Separates volatile compounds based on their boiling points and polarity. |

| Carrier Gas | Helium | Transports the sample through the column. |

| Injector Temp. | ~250-280 °C | Volatilizes the sample for entry into the column. |

| Derivatization | Silylation (e.g., using BSTFA) | Increases volatility and thermal stability of cannabinoids. ljmu.ac.uk |

| Detection | Mass Spectrometry (Scan or Selected Ion Monitoring - SIM) | Identifies and quantifies compounds based on their mass-to-charge ratio. |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection (e.g., MS/MS, PDA)

Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for the structural elucidation of chemical compounds. numberanalytics.comlehigh.edu For a novel or rare compound like Δ1-THCO, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would be crucial for confirming its molecular structure. nih.govnih.gov

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. numberanalytics.com By analyzing the magnetic properties of atomic nuclei, 1H and 13C NMR experiments can map out the carbon-hydrogen framework of Δ1-THCO, confirming the position of the double bond and the structure of the alkyl side chain, thus distinguishing it from isomers like Δ9-THCO. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. numberanalytics.comlehigh.edu For Δ1-THCO, an IR spectrum would show characteristic bands for the hydroxyl (-OH) group and aromatic C-H and C=C bonds, providing confirmatory structural information. orientjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. numberanalytics.com The UV-Vis spectrum of Δ1-THCO would exhibit specific absorbance maxima (λmax) related to its electronic transitions, which can aid in its identification and quantification. researchgate.net

Application of High-Throughput Screening and Chemometrics

Modern analytical chemistry increasingly employs high-throughput screening (HTS) and chemometrics to accelerate research and extract meaningful information from complex datasets. mdpi.comyoutube.com

HTS uses automation and parallel processing to rapidly analyze a large number of samples. youtube.comulprospector.com In the context of Δ1-THCO research, HTS could be applied to screen numerous Cannabis cultivars or extracts to identify potential sources of this rare cannabinoid.

Chemometrics involves the use of multivariate statistics and machine learning to analyze chemical data. scielo.brcannabissciencetech.com When applied to data from chromatographic or spectroscopic analyses (e.g., HPLC, GC-MS, NIR), chemometric tools like Principal Component Analysis (PCA) can help differentiate between cannabis chemotypes, identify patterns related to the presence of minor cannabinoids, and build predictive models for their quantification. mdpi.comscu.edu.au This approach offers a powerful way to process the vast amounts of data generated in modern cannabis analysis. sclabs.com

Development of Certified Reference Materials and Analytical Standards

The foundation of accurate and reliable quantitative analysis is the availability of high-purity Certified Reference Materials (CRMs) and analytical standards. sigmaaldrich.com For any given analyte, a CRM is required for instrument calibration, method validation, and quality control. canada.ca

For many major cannabinoids, a wide range of CRMs is commercially available. sigmaaldrich.comsigmaaldrich.comrestek.com However, for rarer cannabinoids, including many THC isomers and homologs, obtaining standards can be a significant challenge. www.gov.uk While an analytical reference standard for the isomer Δ9-Tetrahydrocannabiorcol is available from specialized chemical suppliers, the availability of a certified standard for Δ1-THCO specifically is not widely documented. caymanchem.com The lack of such standards hinders the development of validated quantitative methods and complicates regulatory compliance and research efforts.

Innovative Approaches for In Situ Cannabinoid Profiling (e.g., Hyperspectral Imaging, Machine Learning)

Emerging technologies are paving the way for non-destructive, real-time analysis of cannabinoids directly in plant tissues, a process known as in situ profiling. Hyperspectral imaging (HSI) combined with machine learning is at the forefront of this innovation. optics.orgfrontiersin.org

HSI captures both spatial and spectral information from an object, creating a detailed chemical map. frontiersin.orgnih.gov By analyzing the unique spectral fingerprints of cannabinoids, HSI systems can be trained using machine learning algorithms to classify cannabis plants by chemotype and even quantify the concentration of major cannabinoids like THC and CBD without destroying the plant material. optics.orgresearchgate.net

This technology holds significant promise for Δ1-THCO research. Once the specific spectral signature of Δ1-THCO is identified using purified standards, machine learning models could be developed to screen living plants for its presence and concentration. frontiersin.org This would enable more efficient breeding programs and optimized cultivation and harvesting strategies for this specific cannabinoid. frontiersin.org

Future Trajectories in Δ1 Tetrahydrocannabiorcol Research

Unveiling Novel Mechanisms in Cellular and Systemic Biology

A primary avenue of future research will be to elucidate the precise molecular and cellular mechanisms through which Δ1-THCO exerts its effects. While much is known about how cannabinoids like Δ9-THC interact with the canonical cannabinoid receptors, CB1 and CB2, the full spectrum of Δ1-THCO's targets remains to be discovered. wikipedia.orgnih.gov

Future studies will likely investigate:

Receptor Binding and Activation: Comprehensive screening of Δ1-THCO against a wide panel of receptors is necessary. This includes determining its binding affinity and functional activity (e.g., full agonist, partial agonist, or antagonist) at CB1 and CB2 receptors. mdpi.com It is known that even small structural differences between cannabinoids can lead to significant changes in pharmacological activity. mt.gov

Non-Canonical Receptor Interactions: The endocannabinoid system is now understood to be broader than just CB1 and CB2 receptors. wikipedia.org Research should explore whether Δ1-THCO interacts with other receptors known to be modulated by cannabinoids, such as the Transient Receptor Potential (TRP) channels. frontiersin.org For instance, the related compound Δ9-tetrahydrocannabiorcol (Δ9-THCO) has been shown to produce antinociceptive effects through the activation of TRPA1 channels in the spine. nih.goveuropa.eu

Cellular Signaling Cascades: Beyond receptor binding, it is crucial to understand the downstream intracellular signaling pathways that are modulated by Δ1-THCO. Activation of cannabinoid receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. wikipedia.orgmdpi.com Future research will need to confirm if Δ1-THCO follows this pattern and investigate its influence on other signaling molecules and pathways, such as those involved in cellular homeostasis, proliferation, and apoptosis. mdpi.com

Systemic Effects: At a systemic level, research in animal models will be essential to understand how these cellular mechanisms translate into physiological effects. nih.gov This could involve studying the impact of Δ1-THCO on the central nervous system, the immune system (where CB2 receptors are predominantly expressed), and cardiovascular functions. mdpi.commdpi.complos.org

Rational Design of Highly Selective Pharmacological Probes

To accurately probe the biological functions of Δ1-THCO and its targets, the development of highly selective pharmacological tools is paramount. The concept of "rational design" involves modifying the chemical structure of a lead compound—in this case, Δ1-THCO—to enhance its potency and selectivity for a specific biological target. mdpi.com

Key areas of focus in this domain will include:

Structure-Activity Relationship (SAR) Studies: By systematically synthesizing and testing analogs of Δ1-THCO, researchers can determine which parts of the molecule are essential for its activity. This knowledge is crucial for designing more potent and selective compounds. mdpi.com

Computational Modeling: In silico methods like molecular docking and molecular dynamics simulations can predict how Δ1-THCO and its derivatives will bind to target receptors like CB1 and CB2. researchgate.net This computational approach can help prioritize which analogs to synthesize, saving time and resources.

Development of Selective Agonists and Antagonists: The ultimate goal of this research is to create pharmacological probes that are highly selective for the targets of Δ1-THCO. These tools would be invaluable for preclinical research to isolate the effects of activating or blocking a specific receptor or pathway, helping to untangle the compound's complex biological effects.

Exploration of Δ1-Tetrahydrocannabiorcol in Modulating Endogenous Cannabinoid Tone

The endocannabinoid system (ECS) plays a crucial role in maintaining physiological homeostasis, or "endocannabinoid tone." nih.govtarsusmedicaleducation.com This tone is determined by the levels of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), the expression and function of cannabinoid receptors, and the activity of the enzymes that synthesize and degrade endocannabinoids. wikipedia.orgnih.gov A fascinating future research direction is to explore whether Δ1-THCO can modulate this endogenous tone.

Future investigations should address:

Enzyme Inhibition: Research is needed to determine if Δ1-THCO affects the activity of the primary enzymes that break down endocannabinoids: fatty acid amide hydrolase (FAAH), which degrades anandamide, and monoacylglycerol lipase (B570770) (MAGL), which degrades 2-AG. mdpi.comnih.gov Inhibiting these enzymes can raise the levels of endogenous cannabinoids, which could have therapeutic benefits. mdpi.com

Endocannabinoid Levels: Direct measurement of anandamide and 2-AG levels in preclinical models following administration of Δ1-THCO will be essential. This would provide direct evidence of its ability to modulate endocannabinoid tone. mdpi.com

Allosteric Modulation: Some compounds can act as allosteric modulators, meaning they bind to a receptor at a site different from the primary binding site, altering the receptor's response to endogenous cannabinoids. tarsusmedicaleducation.com Research should explore the possibility that Δ1-THCO could act as an allosteric modulator at cannabinoid receptors.

Integration with Systems Biology and Multi-Omics Approaches in Cannabinoid Research

To gain a comprehensive understanding of the biological impact of Δ1-THCO, future research must move beyond single-target investigations and embrace a systems-level perspective. Multi-omics approaches, which involve the large-scale analysis of biological molecules, offer a powerful way to achieve this. mdpi.commdpi.com

| Omics Technology | Description | Application to Δ1-THCO Research |

| Genomics | The study of an organism's complete set of DNA, or genome. | To identify genetic variations that may influence an individual's response to Δ1-THCO. |

| Transcriptomics | The study of the complete set of RNA transcripts produced by an organism. mdpi.com | To understand how Δ1-THCO alters gene expression in different cells and tissues. oup.com |

| Proteomics | The large-scale study of proteins. researchgate.net | To identify changes in protein expression and post-translational modifications in response to Δ1-THCO. researchgate.net |

| Metabolomics | The scientific study of the set of metabolites present within an organism, cell, or tissue. metabolon.com | To map the metabolic pathways affected by Δ1-THCO and identify potential biomarkers of its effects. metabolon.com |

By integrating data from these different "omics" layers, researchers can build detailed models of the complex biological networks that are perturbed by Δ1-THCO. mdpi.com This systems biology approach will be critical for identifying novel mechanisms of action, predicting potential therapeutic effects, and understanding the full biological impact of this lesser-known cannabinoid.

Q & A

Q. What are the established methods for synthesizing delta1-Tetrahydrocannabiorcol (delta1-THC) and validating its purity?

Delta1-THC synthesis typically involves stereospecific chemical reactions, such as acid-catalyzed cyclization of cannabidiol (CBD) or condensation of p-mentha-2,8-dien-1-ol with olivetol. Validation of purity requires chromatographic techniques (e.g., HPLC, GC-MS) calibrated with certified reference materials. Researchers should report retention times, spectral data (e.g., UV, NMR), and purity percentages. Challenges include isomerization during synthesis and residual solvent detection .

Q. How do researchers standardize analytical protocols for quantifying delta1-THC in complex matrices (e.g., biological samples)?

Analytical standardization involves using validated methods with internal standards (e.g., deuterated THC analogs) to correct for matrix effects. Key steps include sample homogenization, solvent extraction, and derivatization (if needed for GC-MS). Researchers must address variability from decarboxylation of acidic precursors (e.g., THCA) and adhere to guidelines for reporting total THC content. Cross-laboratory comparability remains a challenge due to inconsistent methodologies .

Q. What preclinical models are used to assess the bronchodilatory effects of aerosolized delta1-THC?

Experimental asthma models (e.g., histamine-induced bronchoconstriction in guinea pigs) are commonly used. Parameters include specific airway conductance measurements and aerosol delivery calibration. Researchers must validate dosing consistency using nebulizers and compare delta1-THC effects to established bronchodilators (e.g., terbutaline). Confounding factors like THC-induced tachycardia require controlled experimental designs .

Advanced Research Questions

Q. How do delta1-THC enantiomers differentially interact with cannabinoid receptors (CB1/CB2), and what experimental strategies resolve enantiomer-specific signaling?

Enantiomer-specific binding is studied via competitive radioligand assays (e.g., using [³H]-CP55940) in transfected cell lines (e.g., CHO-K1 expressing human CB1/CB2). Functional activity is assessed via cAMP inhibition or β-arrestin recruitment assays. Advanced techniques include cryo-EM to resolve receptor-ligand structures. Researchers must account for enantiomeric purity, as impurities (e.g., delta8-THC) can skew results .

Q. What methodologies address contradictions in delta1-THC’s anti-inflammatory vs. pro-inflammatory effects across studies?

Contradictions arise from model-specific variables (e.g., cell type, THC concentration). Researchers should use tiered experimental approaches:

- In vitro: Dose-response studies in primary immune cells (e.g., macrophages) measuring cytokines (TNF-α, IL-6) and nitric oxide.

- In vivo: Murine models of inflammation (e.g., collagen-induced arthritis) with pharmacokinetic profiling. Meta-analyses of existing data using PRISMA frameworks can identify confounding variables (e.g., route of administration) .

Q. How can mixed-methods research designs integrate in vitro and clinical data to evaluate delta1-THC’s therapeutic potential?

Mixed-methods approaches combine quantitative assays (e.g., receptor binding affinity, pharmacokinetics) with qualitative patient-reported outcomes (e.g., pain relief in cancer trials). Researchers should align endpoints using the PICO framework (Population, Intervention, Comparison, Outcome) and address bias via blinding and placebo controls. Challenges include reconciling mechanistic data with subjective efficacy metrics .

Q. What strategies mitigate variability in delta1-THC pharmacokinetic studies due to metabolic polymorphisms?

Pharmacokinetic variability is addressed via:

- Population PK modeling : Incorporating CYP2C9/CYP3A4 genotyping data.

- Microdosing trials : Using radiolabeled delta1-THC (¹⁴C-THC) to track metabolite formation.

- In silico simulations : PBPK modeling to predict inter-individual differences. Researchers must validate assays for major metabolites (e.g., 11-OH-THC) and control for drug-drug interactions .

Methodological Guidance

Q. How should researchers structure reports to highlight delta1-THC data contradictions and propose resolution strategies?

Follow a standardized format:

- Results : Tabulate conflicting findings (e.g., pro-inflammatory vs. anti-inflammatory) with experimental conditions.

- Discussion : Analyze variables (e.g., dosage, model system) and propose validation experiments (e.g., orthogonal assays).

- Supplementary Materials : Include raw data and statistical codes for transparency. Reference frameworks like FINER (Feasible, Novel, Ethical, Relevant) to prioritize follow-up studies .

Q. What are best practices for ensuring reproducibility in delta1-THC receptor binding assays?

Reproducibility requires:

- Standardized reagents : Use commercially available CB1/CB2 membranes (e.g., PerkinElmer) and control ligands (e.g., WIN55,212-2).

- Protocol harmonization : Adhere to guidelines from journals like Journal of Pharmacology and Experimental Therapeutics.

- Data reporting : Include IC₅₀ values, Hill slopes, and receptor expression levels (e.g., Bmax values from saturation binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.